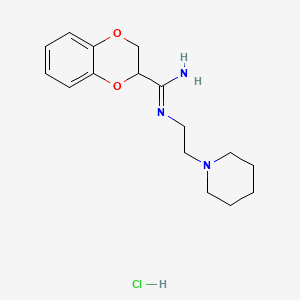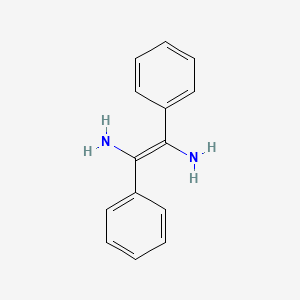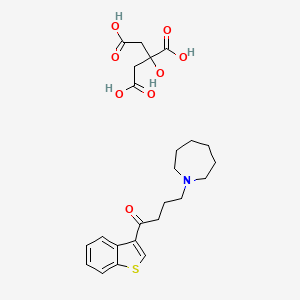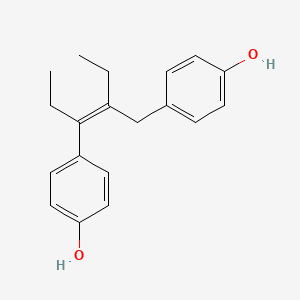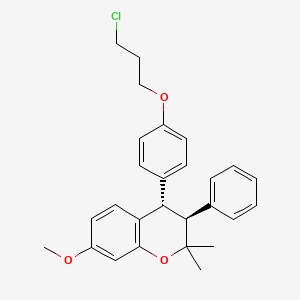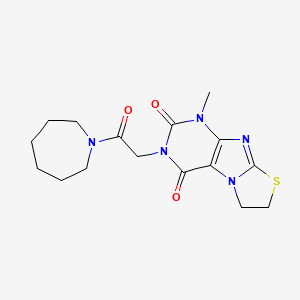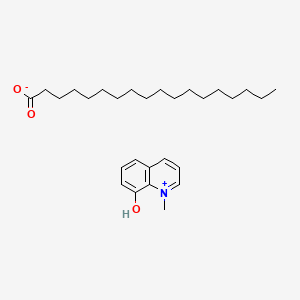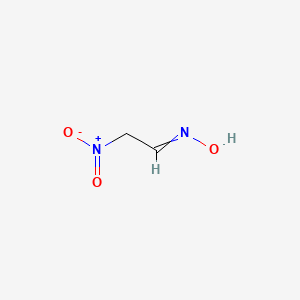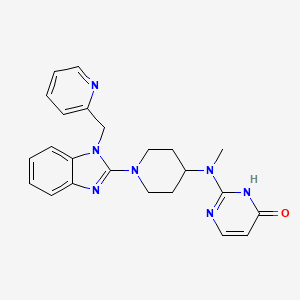
3-((2-((3-Chlorophenyl)amino)-1-naphthyl)azo)-4-hydroxybenzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-((3-Chlorophenyl)amino)-1-naphthyl)azo)-4-hydroxybenzenesulphonamide is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((3-Chlorophenyl)amino)-1-naphthyl)azo)-4-hydroxybenzenesulphonamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline. This involves treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is then sulfonated using sulfuric acid (H2SO4) to introduce the sulfonamide group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents such as sodium dithionite (Na2S2O4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium dithionite (Na2S2O4) is commonly used for the reduction of azo groups.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
3-((2-((3-Chlorophenyl)amino)-1-naphthyl)azo)-4-hydroxybenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group and aromatic rings. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The aromatic rings allow the compound to intercalate into DNA, affecting gene expression and cellular processes. Additionally, the sulfonamide group can interact with enzymes and proteins, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: A lipid-soluble dye used for staining triglycerides in cells.
Uniqueness
3-((2-((3-Chlorophenyl)amino)-1-naphthyl)azo)-4-hydroxybenzenesulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Propiedades
Número CAS |
79817-63-3 |
|---|---|
Fórmula molecular |
C22H17ClN4O3S |
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
3-[[2-(3-chloroanilino)naphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-15-5-3-6-16(12-15)25-19-10-8-14-4-1-2-7-18(14)22(19)27-26-20-13-17(31(24,29)30)9-11-21(20)28/h1-13,25,28H,(H2,24,29,30) |
Clave InChI |
KZNQHKXOIQSWSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



